molecular formula C20H4Cl10N2O2 B14597302 2,4-Bis(pentachlorophenoxy)quinazoline CAS No. 61067-67-2

2,4-Bis(pentachlorophenoxy)quinazoline

Katalognummer: B14597302
CAS-Nummer: 61067-67-2
Molekulargewicht: 658.8 g/mol
InChI-Schlüssel: NMFFGRBEXFRUKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis(pentachlorophenoxy)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes two pentachlorophenoxy groups attached to a quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(pentachlorophenoxy)quinazoline typically involves the reaction of 2,4-dichloroquinazoline with pentachlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of chlorine atoms with pentachlorophenoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Bis(pentachlorophenoxy)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2,4-Bis(pentachlorophenoxy)quinazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Bis(pentachlorophenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and quinazoline core make it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

61067-67-2

Molekularformel

C20H4Cl10N2O2

Molekulargewicht

658.8 g/mol

IUPAC-Name

2,4-bis(2,3,4,5,6-pentachlorophenoxy)quinazoline

InChI

InChI=1S/C20H4Cl10N2O2/c21-7-9(23)13(27)17(14(28)10(7)24)33-19-5-3-1-2-4-6(5)31-20(32-19)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H

InChI-Schlüssel

NMFFGRBEXFRUKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC(=N2)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.